molecular formula C13H20O6 B8400809 diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate CAS No. 6946-61-8

diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate

Cat. No.: B8400809
CAS No.: 6946-61-8
M. Wt: 272.29 g/mol
InChI Key: PRVBXSOGYFNTSJ-UHFFFAOYSA-N
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Description

Diethyl 1,4-dioxaspiro[44]nonane-2,3-dicarboxylate is an organic compound characterized by a spirocyclic structure with two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate typically involves the condensation of cyclopentanone with diethyl tartrate. This reaction forms the corresponding ketal, which is then carefully hydrolyzed to yield the desired compound . The reaction conditions often include the use of an acid catalyst and controlled temperature to ensure the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding diacid.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, depending on the reagents used.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid.

    Oxidation: Products with additional oxygen-containing functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potentially used as a ligand in transition metal catalysis due to its unique structure.

    Pharmaceuticals: Investigated for its potential use in drug development and as a chiral auxiliary in asymmetric synthesis.

    Material Science: Explored for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate exerts its effects depends on its application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In organic synthesis, its spirocyclic structure can influence the stereochemistry of the reactions it participates in, making it valuable for creating chiral molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate: Similar structure but with a different ring size.

    Diethyl tartrate: A precursor in the synthesis of the compound.

    Cyclopentanone derivatives: Compounds with similar reactivity but different structural features.

Uniqueness

Diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific stereochemical outcomes or structural features.

Properties

CAS No.

6946-61-8

Molecular Formula

C13H20O6

Molecular Weight

272.29 g/mol

IUPAC Name

diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate

InChI

InChI=1S/C13H20O6/c1-3-16-11(14)9-10(12(15)17-4-2)19-13(18-9)7-5-6-8-13/h9-10H,3-8H2,1-2H3

InChI Key

PRVBXSOGYFNTSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OC2(O1)CCCC2)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Example 4 was repeated in which the DTDR was replaced by an equivalent amount of DODDR and the DIOP was replaced by an equivalent amount of (-)-2,3-bis(diphenylphosphinomethyl)-1,4-dioxaspiro[4,4]nonane, prepared by: (a) reacting L-(+)-diethyl tartrate with cyclopentanone in benzene in the presence of p-toluenesulphonic acid to give diethyl 1,4-dioxaspiro[4,4]nonan-2,3-dicarboxylate, b.p. 154°-158° C./6.0 mm., (b) reducing this with lithium aluminium hydride to give (-)-2,3-O-cyclopentylidene-L-threitol, b.p. 124°-130° C./0.2 mm., (c) converting this to (-)-1,4-ditosyl-2,3-O-cyclopentylidene-L-threitol m.p. 109°-115.5° C. by reaction with p-toluenesulphonyl chloride in pyridine and (d) treating with potassium and diphenylphosphine in tetrahydrofuran to give the desired compound m.p. 93°-95° C.
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